molecular formula C15H10F4O2 B3055951 (2-Fluoro-3-trifluoromethyl-phenyl)-(4-methoxy-phenyl)-methanone CAS No. 680610-53-1

(2-Fluoro-3-trifluoromethyl-phenyl)-(4-methoxy-phenyl)-methanone

Cat. No. B3055951
CAS RN: 680610-53-1
M. Wt: 298.23 g/mol
InChI Key: WHTALSHSIWKVCP-UHFFFAOYSA-N
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Description

“2-Fluoro-3-(trifluoromethyl)phenyl isocyanate” is a halogenated isocyanate derivative . It has a linear formula of FC6H3(CF3)NCO .


Molecular Structure Analysis

The molecular weight of this compound is 205.11 . The SMILES string representation is Fc1c(cccc1C(F)(F)F)N=C=O .


Physical And Chemical Properties Analysis

This compound has a refractive index n20/D of 1.459 (lit.) . It has a boiling point of 39 °C/1.5 mmHg (lit.) and a density of 1.416 g/mL at 25 °C (lit.) .

Safety and Hazards

This compound is considered hazardous. It causes eye, skin, and respiratory tract irritation. It is harmful if swallowed, inhaled, or absorbed through the skin . It is also a combustible liquid and vapor .

properties

IUPAC Name

[2-fluoro-3-(trifluoromethyl)phenyl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O2/c1-21-10-7-5-9(6-8-10)14(20)11-3-2-4-12(13(11)16)15(17,18)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTALSHSIWKVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459586
Record name (2-Fluoro-3-trifluoromethyl-phenyl)-(4-methoxy-phenyl)-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-3-trifluoromethyl-phenyl)-(4-methoxy-phenyl)-methanone

CAS RN

680610-53-1
Record name (2-Fluoro-3-trifluoromethyl-phenyl)-(4-methoxy-phenyl)-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1 milliliter of a 1M THF solution of 4-methoxyphenylmagnesium bromide (1 mmol) was added to a solution of 126 mg (0.5 mmol) of 2-fluoro-N-methoxy-N-methyl-3-trifluoromethyl-benzamide in 2 ml of THF at 0° C. The reaction mixture was stirred for 2 hrs. at this temperature and then quenched with saturated NH4Cl solution and the phases were separated. The aqueous phase was extracted twice with CH2Cl2 and the combined organic phases were washed with brine and dried over Na2SO4. The resulting ketone (135 mg) was obtained after flash chromatographic purification using 5% EtOAc in heptane as an eluent.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
126 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Prepared according to Method A step B from 2-fluoro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide (2.5 g, 10 mmol) and 4-methoxyphenylmagnesium bromide (20 mL, 0.5 M in THF) to give 2.1 g of the title compound as a white solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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